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Abstract
Bilaid C is a naturally occurring tetrapeptide first identified in an Australian estuarine isolate of

the fungus Penicillium sp. MST-MF667.[1] It is a linear peptide with a unique alternating

stereochemistry of L-tyrosyl-D-valyl-L-valyl-D-phenylalanine. Bilaid C exhibits agonist activity

at the human µ-opioid receptor (hMOPr), a key target in pain management. This document

provides a comprehensive overview of the structure, physicochemical properties, and biological

activity of Bilaid C. Detailed experimental protocols for its isolation and key biological assays

are provided, along with a visualization of its signaling pathway. This guide is intended for

researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug

development who are interested in novel opioid receptor modulators.

Core Structure and Physicochemical Properties
Bilaid C is a tetrapeptide with the amino acid sequence L-tyrosyl-D-valyl-L-valyl-D-

phenylalanine. This alternating L-D-L-D stereochemical arrangement is an unusual feature for

naturally occurring peptides.[1]
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Property Value Reference

IUPAC Name
L-tyrosyl-D-valyl-L-valyl-D-

phenylalanine
[2]

Sequence
H-L-Tyr-D-Val-L-Val-D-Phe-OH

(YvVf-OH)
[2]

Molecular Formula C₂₈H₃₈N₄O₆ [2]

Molecular Weight 526.6 g/mol [2]

CAS Number 2393866-13-0 [2]

Natural Source Penicillium sp. MST-MF667 [1]

Biological Activity and Quantitative Data
Bilaid C functions as an agonist at the µ-opioid receptor. Its binding affinity and functional

potency have been characterized through various in vitro assays.

Assay
Receptor/Syst
em

Parameter Value Reference

Radioligand

Competition

Binding Assay

Human µ-opioid

receptor

(hMOPr)

Kᵢ 210 nM [2]

Electrophysiolog

y Assay

Rat Locus

Coeruleus Slices

(endogenous

MOPr)

EC₅₀ (Kir current

induction)
4.2 µM [2]

cAMP

Accumulation

Assay

HEK293 cells

expressing

hMOPr

% Inhibition (at

10 µM)
77% [2]
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As a µ-opioid receptor agonist, Bilaid C is understood to initiate signaling through the G

protein-coupled receptor cascade. The receptor is coupled to inhibitory G proteins (Gαi/o).

Upon agonist binding, the G protein is activated, leading to the dissociation of the Gα and Gβγ

subunits. The Gα subunit inhibits adenylyl cyclase, which in turn reduces the intracellular

concentration of cyclic AMP (cAMP). The Gβγ subunits can activate G protein-coupled

inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels.

Research on related compounds derived from the Bilaid scaffold, such as bilorphin, suggests a

bias towards this G protein signaling pathway with minimal recruitment of β-arrestin.[1]
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Bilaid C µ-Opioid Receptor Signaling Pathway

Experimental Protocols
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The following are detailed methodologies for key experiments related to the isolation and

characterization of Bilaid C.

Isolation of Bilaid C from Penicillium sp. MST-MF667
This protocol is based on general methods for the isolation of secondary metabolites from

Penicillium species.

Fermentation:

Inoculate a solid rice medium with Penicillium sp. MST-MF667.

Incubate the culture at 30°C for 15 days to allow for the production of secondary

metabolites.

Extraction:

Harvest the fungal culture and add a 1:1 mixture of dichloromethane (DCM) and methanol

(MeOH).

Shake the mixture vigorously for 2 hours to extract the metabolites.

Decant and filter the organic extract.

Concentrate the extract under vacuum to yield the crude extract.

Purification:

Subject the crude extract to solvent partitioning.

Further purify the partitioned extract using reversed-phase high-performance liquid

chromatography (HPLC).

Collect fractions and analyze for the presence of Bilaid C using techniques such as mass

spectrometry.
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Penicillium sp. MST-MF667 Culture
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(15 days, 30°C)
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Isolation Workflow for Bilaid C

Radioligand Competition Binding Assay for µ-Opioid
Receptor
This protocol is a standard method for determining the binding affinity of a compound to a

receptor.
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Membrane Preparation:

Use cell membranes from HEK293 cells stably expressing the human µ-opioid receptor.

Homogenize the cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the

membranes.

Resuspend the membrane pellet in the assay buffer.

Assay Setup:

In a 96-well plate, add the cell membrane preparation.

Add a fixed concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]DAMGO).

Add varying concentrations of the unlabeled test compound (Bilaid C).

For non-specific binding control wells, add a high concentration of a known µ-opioid

receptor ligand (e.g., naloxone).

Incubation and Filtration:

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow

binding to reach equilibrium.

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester

to separate bound from free radioligand.

Wash the filters with ice-cold buffer to remove any unbound radioligand.

Detection and Analysis:

Place the filter mats in scintillation vials with scintillation cocktail.

Measure the radioactivity in each vial using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total

binding.
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Plot the specific binding as a function of the log concentration of the test compound to

generate a competition curve.

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand).

Calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Accumulation Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic

AMP, providing a functional measure of Gαi-coupled GPCR activity.

Cell Culture and Plating:

Culture HEK293 cells expressing the human µ-opioid receptor in a suitable growth

medium.

Plate the cells in a 96-well plate and allow them to adhere overnight.

Assay Procedure:

Replace the growth medium with a stimulation buffer containing a phosphodiesterase

inhibitor (e.g., IBMX) to prevent cAMP degradation.

Add varying concentrations of the test compound (Bilaid C).

Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate

adenylyl cyclase and induce cAMP production.

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

Detection:

Lyse the cells to release the intracellular cAMP.

Measure the cAMP concentration in each well using a commercially available cAMP

detection kit (e.g., HTRF, ELISA, or luminescence-based assays).
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Data Analysis:

Generate a standard curve using known concentrations of cAMP.

Determine the cAMP concentration in the experimental wells by interpolating from the

standard curve.

Plot the cAMP concentration as a function of the log concentration of the test compound.

Calculate the percent inhibition of forskolin-stimulated cAMP accumulation for each

concentration of the test compound.

Conclusion
Bilaid C represents an interesting natural product scaffold for the development of novel µ-

opioid receptor agonists. Its unique alternating stereochemistry may confer advantages in

terms of metabolic stability. The demonstrated G protein-biased signaling of related analogs

suggests the potential for developing therapeutics with improved side-effect profiles compared

to conventional opioids. Further investigation into the structure-activity relationship of the Bilaid
C tetrapeptide is warranted to explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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